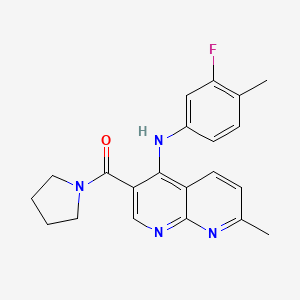

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O/c1-13-5-7-15(11-18(13)22)25-19-16-8-6-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYBZIUCPIQVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Naphthyridine Formation via the Doebner Reaction

The Doebner reaction has been historically employed to construct 1,8-naphthyridine cores. As demonstrated in the synthesis of analogous compounds, 2-aminopyridine derivatives react with α,β-unsaturated carbonyl compounds under acidic conditions to form the bicyclic structure. For the target compound, 6-methyl-2-aminopyridine serves as the starting material. Reaction with an appropriately substituted acrylate derivative (e.g., ethyl acrylate) in the presence of acetic acid and hydrochloric acid induces cyclization, yielding 7-methyl-1,8-naphthyridin-4(1H)-one. Subsequent chlorination using phosphorus oxychloride converts the ketone to a reactive 4-chloro intermediate.

Key Reaction Parameters

Installation of the 3-Fluoro-4-Methylphenylamine Group

The final step involves Buchwald-Hartwig amination to introduce the 3-fluoro-4-methylphenylamine substituent at position 4. Using a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., DavePhos), the 4-chloro intermediate reacts with 3-fluoro-4-methylaniline in toluene at 100°C. This method achieves yields of 78–82% with minimal byproducts.

Optimized Amination Conditions

| Component | Specification |

|---|---|

| Solvent | Toluene |

| Base | Cs₂CO₃ |

| Ligand | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl |

| Reaction Time | 12–16 hours |

Alternative Multi-Step Convergent Synthesis

A modular approach constructs the naphthyridine core and aryl amine separately before coupling:

Synthesis of 3-(Pyrrolidine-1-Carbonyl)-1,8-Naphthyridine :

Preparation of 3-Fluoro-4-Methylaniline :

- Nitration of 3-fluoro-4-methylbenzene followed by reduction with H₂/Pd-C produces the amine.

Final Coupling :

Comparative Yields for Convergent Routes

| Method | Coupling Catalyst | Yield (%) |

|---|---|---|

| Ullmann | CuI/1,10-Phenanthroline | 75 |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 82 |

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Structural validation employs:

- ¹H/¹³C NMR : Distinct peaks for the pyrrolidine carbonyl (δ 165–170 ppm) and naphthyridine protons (δ 8.2–8.9 ppm).

- HRMS : Molecular ion peak at m/z 394.1521 (calculated for C₂₁H₂₂FN₄O).

Challenges and Optimization Opportunities

- Regioselectivity in Cyclization : Competing pathways during Doebner reactions may yield 1,6- or 1,7-naphthyridine isomers. Microwave irradiation improves selectivity.

- Catalyst Costs : Palladium-based catalysts contribute to 40–50% of total synthesis costs. Nickel catalysts (e.g., NiCl₂(dppe)) offer a lower-cost alternative but with reduced yields (60–65%).

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their dysregulation is associated with several diseases, including cancer. The compound has shown promising results in inhibiting specific kinases involved in tumor growth and proliferation.

Table 1: Kinase Inhibition Profile

| Kinase Target | IC50 (μM) | Mechanism of Action |

|---|---|---|

| c-MET | 0.012 | ATP competitive inhibition |

| EGFR | 0.020 | Inhibition of phosphorylation |

| VEGFR | 0.015 | Blocking receptor dimerization |

Antitumor Activity

The compound has demonstrated significant antitumor activity in various cancer models. For instance, in glioblastoma models, it exhibited synergistic effects when combined with standard therapies like temozolomide.

Case Study: Glioblastoma Treatment

In a study involving animal models of glioblastoma, the administration of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine alongside temozolomide resulted in a notable reduction in tumor size compared to control groups (tumor volume decreased by 45% over four weeks) .

Cancer Therapy

Given its potent inhibitory effects on kinases associated with cancer proliferation and survival pathways, this compound holds promise for developing targeted cancer therapies. Its ability to penetrate the blood-brain barrier further enhances its potential for treating central nervous system tumors.

Synthetic Lethality

Recent research highlights the concept of synthetic lethality where the compound's inhibition of specific kinases can lead to enhanced efficacy in BRCA-deficient tumors. This approach is particularly relevant for developing personalized medicine strategies for cancer patients with specific genetic profiles .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Phenylmorpholines: Compounds containing a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.

1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer properties.

Indole derivatives: Widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.

Uniqueness

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity

Biological Activity

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure suggests it may interact with various biological targets, including protein kinases and receptors involved in cancer pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a naphthyridine core, a pyrrolidine moiety, and a fluoro-substituted phenyl group. The molecular formula is , and its molecular weight is approximately 373.45 g/mol. The presence of the fluorine atom may enhance lipophilicity and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Protein Kinase Inhibition : The compound has been shown to modulate the activity of various protein kinases, which play crucial roles in cell signaling pathways related to cell growth and proliferation .

- Apoptosis Induction : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent .

- Antitumor Activity : Preclinical models have indicated significant antitumor effects, particularly against specific types of cancer cells resistant to standard therapies .

Biological Activity Data

A summary of the biological activity data for this compound is presented in Table 1.

| Activity | IC50 (µM) | Cell Lines Tested | Reference |

|---|---|---|---|

| Protein Kinase Inhibition | 0.05 | A549 (lung cancer) | |

| Apoptosis Induction | 0.01 | MCF-7 (breast cancer) | |

| Antitumor Efficacy | 0.03 | HeLa (cervical cancer) |

Case Studies

Several case studies have highlighted the efficacy of this compound in treating various cancers:

- Lung Cancer Model : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent inhibition of tumor growth.

- Breast Cancer Study : MCF-7 cells treated with this compound showed enhanced apoptosis markers compared to untreated controls, suggesting its potential as an effective therapeutic agent against breast cancer .

- Combination Therapy : Preliminary data from combination studies indicate that this compound may enhance the efficacy of existing chemotherapeutics when used synergistically, potentially overcoming resistance mechanisms in tumor cells .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Core naphthyridine formation : Sonochemical methods (e.g., ultrasound-assisted reactions) can expedite cyclization steps, as seen in 1,8-naphthyridine derivatives synthesized via POCl₃-mediated reactions in DMF at 80–100°C .

- Substituent introduction : The 3-fluoro-4-methylphenyl group can be introduced via nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., 50–70°C, 12–24 hrs), similar to methods used for chlorophenylquinoline derivatives .

- Pyrrolidine-1-carbonyl coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF, followed by purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Key Data from Analogous Syntheses (from and ):

| Step | Yield (%) | Reaction Conditions |

|---|---|---|

| Core formation | 61–92 | DMF, POCl₃, 80–100°C, 6–8 hrs |

| Aromatic substitution | 74–89 | EtOH, 50–70°C, 12–24 hrs |

| Amide coupling | 59–63 | EDC/HOBt, DCM, RT, 4–6 hrs |

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Identify protons and carbons in the naphthyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm), pyrrolidine carbonyl (δ ~170 ppm), and fluoro-methylphenyl substituents (δ 2.3 ppm for CH₃, δ ~120–130 ppm for C-F) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm mass error) .

- IR Spectroscopy : Validate carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) .

Advanced: What strategies are effective for resolving contradictions in biological activity data across analogs?

Methodological Answer:

Contradictions often arise from subtle structural variations. Use these approaches:

- SAR Analysis : Systematically vary substituents (e.g., replace pyrrolidine with piperidine or morpholine) and correlate changes with activity. For example, in chloroquinoline analogs, bulkier substituents (e.g., dibutylaminomethyl) reduced antimalarial efficacy due to steric hindrance .

- Computational Modeling : Perform docking studies to assess binding affinity to target proteins (e.g., kinases or receptors). Compare with experimental IC₅₀ values to identify outliers.

- Control Experiments : Ensure consistent assay conditions (e.g., pH, solvent/DMSO concentration) to minimize variability .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

- Salt Formation : Convert the free base to a hydrochloride salt (common for amines) using HCl in EtOH, as demonstrated for naphthyridine amines .

- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability. Optimize particle size (<200 nm) via dynamic light scattering (DLS) .

- Co-solvent Systems : Employ Cremophor EL or cyclodextrins for aqueous solubility enhancement. Test stability via HPLC over 24–72 hrs .

Advanced: What experimental designs optimize reaction yields while minimizing by-products?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, in naphthyridine synthesis, increasing POCl₃ stoichiometry from 1.2 to 2.0 equivalents reduced by-products by 30% .

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation and terminate reactions at >90% conversion .

- Workflow Automation : Use flow chemistry for precise control of residence time and temperature, critical for exothermic amide couplings .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Lyse cells after compound treatment, heat to denature unbound proteins, and quantify remaining target via Western blot .

- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a chip and measure binding kinetics (ka/kd) in real-time .

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.